5-Chloro-benzooxazole-2-carboxylic acid
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Overview
Description
5-Chloro-benzooxazole-2-carboxylic acid is an organic compound with the molecular formula C8H4ClNO3 . The term “benzooxazole” forms the core structure of this compound, which is a heterocyclic compound that consists of a benzene ring fused with an oxazole ring .
Molecular Structure Analysis
The molecular structure of 5-Chloro-benzooxazole-2-carboxylic acid consists of a benzene ring fused with an oxazole ring, with a chlorine atom attached to the 5th carbon atom and a carboxylic acid group attached to the 2nd carbon atom .Physical And Chemical Properties Analysis
5-Chloro-benzooxazole-2-carboxylic acid has a molecular weight of 197.58 . It appears as a light brown solid and should be stored in a freezer .Scientific Research Applications
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- Benzoxazole is an attractive scaffold in medicinal chemistry due to its diverse biological applications .
- Benzoxazole derivatives have been synthesized and evaluated for their pharmacological activities .
- They have been implicated in diseases such as cancer, diabetes, pain, inflammation, and cardiovascular disorders .
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Double Decarboxylative Coupling Reactions
- The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention as a new avenue for forging carbon–carbon bonds .
- This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
-
Double Decarboxylative Coupling Reactions
- The double decarboxylative coupling reaction between two (similar or different) molecules of carboxylic acids is an emerging area that has gained considerable attention .
- This synthetic strategy only utilizes carboxylic acids as easily accessible, non-toxic and stable starting materials, and extrudes carbon dioxide (CO2) as the only waste by-product .
Safety And Hazards
properties
IUPAC Name |
5-chloro-1,3-benzoxazole-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClNO3/c9-4-1-2-6-5(3-4)10-7(13-6)8(11)12/h1-3H,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYJGNDXUMNGLIT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10438532 |
Source
|
Record name | 5-Chloro-benzooxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.57 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-benzooxazole-2-carboxylic acid | |
CAS RN |
49559-65-1 |
Source
|
Record name | 5-Chloro-benzooxazole-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10438532 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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